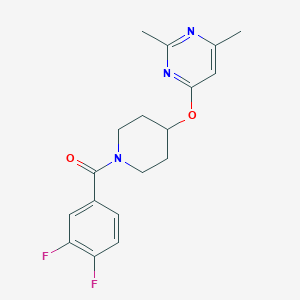
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known as “(2S)-2-amino-3-(2-nitrophenyl)propanoic acid” and has a molecular weight of 210.19 . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 195.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has 3 rotatable bonds .科学的研究の応用
Synthesis and Biological Activity
A novel series including (S)-3-Amino-3-(2-nitrophenyl)propanoic acid derivatives was synthesized, showing significant antioxidant, anti-inflammatory, and antiulcer activities. These compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, have been evaluated for their biological activities, revealing their potential in therapeutic applications (Subudhi & Sahoo, 2011).
Spectroscopic Profiling and Molecular Docking Analysis
3-Amino-3-(2-nitrophenyl) propanoic acid (3-ANPPA) has been extensively characterized through FT-IR, FT-Raman, and UV–Visible spectra. The molecule's electronic, nonlinear optical, and thermodynamic properties were analyzed using density functional theory (DFT). Additionally, its low toxicity levels and biological descriptors were evaluated through molecular docking, showing interactions with various proteins, indicating potential biomedical applications (Abraham et al., 2018).
Application in Photolabile Protecting Groups
The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, closely related to the 3-Amino-3-(2-nitrophenyl)propanoic acid structure, has been utilized as a photolabile protecting group for amino acids in solid-phase peptide synthesis. This application is crucial for creating peptide arrays, indicating its significant role in biochemical research and drug development (DeLisi et al., 2003).
Organotin(IV) Complex Synthesis for Biological Applications
Organotin(IV) complexes derived from N-Phthalimido β-amino acid derivatives, including 3-phthalimido-3(2-nitrophenyl) propanoic acid, have been synthesized and characterized. These complexes demonstrated promising antibacterial activity, and their interaction with the catalytic pocket of specific enzymes was analyzed through molecular docking, indicating potential pharmaceutical applications (Ahmed et al., 2021).
Biocatalysis Applications
S-3-Amino-3-phenylpropionic acid, a derivative of 3-Amino-3-(2-nitrophenyl)propanoic acid, was used in asymmetric biocatalysis, highlighting its importance as a pharmaceutical intermediate. The study demonstrated the ability of specific microorganisms to produce S-APA, underlining the compound's significance in biocatalytic processes and drug research (Li et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(3S)-3-amino-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOYULKNZTOMN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)
![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)
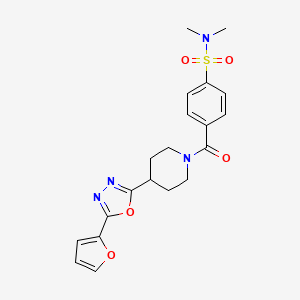
![N-(4-fluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2854982.png)
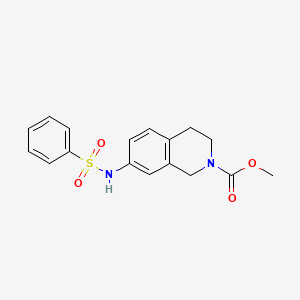
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)
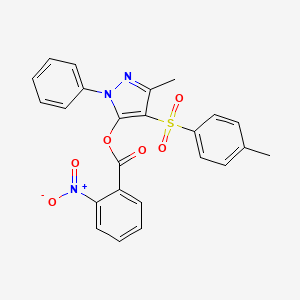


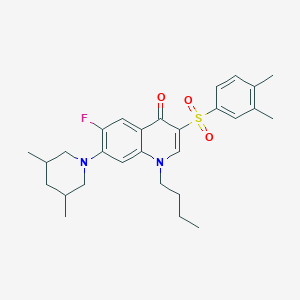
![2-Methyl-6-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2854993.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)
